Biological activity of 5-dodecyldihydro-2(3H)-furanone
Biological activity of 5-dodecyldihydro-2(3H)-furanone
Executive Summary
5-Dodecyldihydro-2(3H)-furanone, a saturated γ-lactone also known as γ-palmitolactone or γ-hexadecalactone, is a compound of increasing scientific interest beyond its established use as a flavoring agent in the food industry.[1][2][3] Structurally characterized by a five-membered lactone ring and a C12 alkyl chain, this molecule belongs to a class of furanones that are recognized for a diverse range of biological activities.[1][4] This technical guide provides a comprehensive analysis of the known and potential bioactivities of 5-dodecyldihydro-2(3H)-furanone, drawing on direct evidence where available and leveraging data from structurally analogous lactones to build a predictive framework for its therapeutic potential. We will delve into its antimicrobial and antifungal properties, its likely role as a quorum sensing inhibitor, and its potential immunomodulatory effects. This document is designed to serve as a foundational resource for researchers aiming to explore and harness the multifaceted biological profile of this compound.
Physicochemical Profile and Synthesis Overview
A thorough understanding of a molecule's physical and chemical properties is fundamental to any investigation into its biological activity. 5-Dodecyldihydro-2(3H)-furanone is a C16 organic compound classified as a γ-lactone.[1][2] Its key properties are summarized below.
Table 1: Physicochemical Properties of 5-Dodecyldihydro-2(3H)-furanone
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₀O₂ | [2][5][6] |
| Molecular Weight | 254.41 g/mol | [2] |
| IUPAC Name | 5-dodecyloxolan-2-one | [2] |
| Synonyms | γ-Palmitolactone, γ-Hexadecalactone | [5][6] |
| CAS Number | 730-46-1 | [2][5] |
| Physical Form | Solid | [2] |
| Melting Point | 54 °C | [2] |
| Boiling Point | 348.0 - 349.0 °C @ 760 mmHg | [2] |
| Topological Polar Surface Area | 26.3 Ų | [2] |
The synthesis of 5-dodecyldihydro-2(3H)-furanone can be achieved through various chemical and biotechnological routes. Modern catalytic methods, such as palladium-catalyzed γ-lactonization, offer efficient pathways from free carboxylic acids.[1] Traditional methods include the intramolecular esterification of γ-hydroxy acid precursors and the cyclization of dodecanol derivatives.[1] Biocatalytic synthesis using specific enzymes is an emerging area that allows for production under milder conditions.[1]
Antimicrobial and Antifungal Activity
The furanone scaffold is present in numerous natural and synthetic compounds with demonstrated antimicrobial activity.[4][7] While specific studies on 5-dodecyldihydro-2(3H)-furanone are limited, evidence suggests it possesses antibacterial properties.[1] More compellingly, significant antifungal activity can be inferred from studies on the closely related δ-dodecalactone.
Research on δ-dodecalactone produced by Lactobacillus plantarum AF1 has shown potent fungicidal effects against a range of pathogenic molds, including Aspergillus and Penicillium species.[8][9] Although its antibacterial effect was less pronounced, its strong antifungal profile suggests that the C12 alkyl chain is a key determinant of activity.[8]
Table 2: Minimum Inhibitory Concentrations (MICs) of δ-Dodecalactone Against Various Fungi
| Fungal Species | MIC (μg/mL) | Source |
| Aspergillus flavus | 350 - 6,250 | [8] |
| Aspergillus fumigatus | 350 - 6,250 | [8] |
| Aspergillus ochraceus | 350 - 6,250 | [8] |
| Penicillium roqueforti | 350 - 6,250 | [8] |
| Candida albicans (3 strains) | 350 - 6,250 | [8] |
The proposed mechanism for many natural antifungal agents involves disruption of the fungal cell membrane's integrity or interference with essential cellular processes like ATP synthesis.[10] The lipophilic dodecyl chain of 5-dodecyldihydro-2(3H)-furanone would facilitate its partitioning into the lipid-rich fungal membrane, suggesting a similar mechanism of action.
Experimental Protocol: Antifungal Susceptibility Testing
This protocol outlines a standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of 5-dodecyldihydro-2(3H)-furanone.
1. Preparation of Inoculum:
-
Culture the selected fungal strain (e.g., Candida albicans ATCC 10231) on Sabouraud Dextrose Agar at 35°C for 24-48 hours.[11]
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ cells/mL.[11]
2. Microdilution Assay:
-
Dissolve 5-dodecyldihydro-2(3H)-furanone in a suitable solvent (e.g., DMSO) to create a stock solution.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI 1640 medium to achieve a range of test concentrations.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
3. Determination of MIC and MFC:
-
The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.[12]
-
To determine the MFC, aliquot 10-20 µL from each well showing no visible growth onto a Sabouraud Dextrose Agar plate.
-
Incubate the agar plate at 35°C for 24-48 hours.
-
The MFC is the lowest concentration that results in no fungal growth on the subculture plate, indicating a ≥99.9% kill rate.[12]
Quorum Sensing Inhibition: A Modern Anti-Virulence Strategy
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density.[13] Many pathogenic bacteria use QS to regulate virulence factors and biofilm formation.[14] Furanones, particularly those that are structural mimics of the N-acylhomoserine lactone (AHL) signaling molecules used by Gram-negative bacteria, have emerged as potent QS inhibitors (QSIs).[15][16][17]
By binding to the bacterial AHL receptor protein (e.g., LuxR), these furanones can competitively inhibit the binding of the native AHL signal, thereby disrupting the entire signaling cascade.[16][18] This anti-virulence approach is attractive because it is less likely to impose the selective pressure that leads to antibiotic resistance. Given its γ-lactone core, a key feature of AHLs, 5-dodecyldihydro-2(3H)-furanone is a strong candidate for a QS inhibitor.
Experimental Protocol: Quorum Sensing Inhibition Bioassay
This protocol uses the reporter strain Chromobacterium violaceum CV026, which produces the purple pigment violacein only in the presence of short-chain AHLs. Inhibition of QS can be quantified by a reduction in purple coloration.
1. Strain and Culture Preparation:
-
Grow C. violaceum CV026 in Luria-Bertani (LB) broth overnight at 30°C.
-
Prepare a fresh culture by inoculating new LB broth and growing to an OD₆₀₀ of ~0.4.
2. Bioassay Setup:
-
In a 96-well plate, add 100 µL of the C. violaceum CV026 culture to each well.
-
Add a sub-maximal inducing concentration of an appropriate AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL).
-
Add serial dilutions of 5-dodecyldihydro-2(3H)-furanone to the wells.
-
Include controls: a positive control (bacteria + AHL, no furanone) and a negative control (bacteria only).
3. Incubation and Quantification:
-
Incubate the plate at 30°C for 18-24 hours with gentle shaking.
-
After incubation, measure the OD₆₀₀ to assess bacterial growth (to rule out bactericidal effects).
-
To quantify violacein, add 100 µL of DMSO to each well, mix, and centrifuge to pellet the cells.
-
Transfer the supernatant to a new plate and measure the absorbance at 585 nm.
-
Calculate the percentage of QS inhibition relative to the positive control.
Potential Immunomodulatory Activity
Beyond direct antimicrobial effects, certain lactones have been shown to modulate the host immune response. A compelling study on γ-dodecalactone (a C12 lactone, distinct from the C16 target molecule) isolated from the fungus Antrodia camphorata demonstrated significant activation of human Natural Killer (NK) cells.[]
This study found that γ-dodecalactone induced the expression of the early activation marker CD69 on NK cells and stimulated the secretion of key effector molecules, including granzyme B and Fas ligand (FasL), as well as the pro-inflammatory cytokines TNF-α and IFN-γ.[] Interestingly, the mechanism involves the intracellular hydrolysis of the lactone ring to its acyclic form, 4-hydroxydodecanoic acid, which is the more rapidly acting signaling molecule.[] Given the structural similarity, it is plausible that 5-dodecyldihydro-2(3H)-furanone could undergo similar hydrolysis to 4-hydroxypalmitic acid and exert comparable immunomodulatory effects.
Toxicological Profile and Safety Considerations
The safety profile of 5-dodecyldihydro-2(3H)-furanone is favorable, supported by its use as a food additive and toxicological data on related lactones.[3] The Research Institute for Fragrance Materials (RIFM) has assessed several similar lactones, finding them to have a low order of toxicity.
Table 3: Summary of Toxicological Data for Related Lactones
| Compound | Endpoint | Result | Source |
| δ-Decalactone | 28-Day Oral Toxicity (Rat) | NOAEL: 1000 mg/kg/day | [20] |
| γ-Caprolactone | 28-Day Oral Toxicity (Rat) | NOAEL: 1000 mg/kg/day | [21] |
| γ-Nonalactone | In vivo Micronucleus Test | Not clastogenic | [21] |
| δ-Undecalactone | BlueScreen Assay | Not genotoxic | [20] |
| γ-Decalactone | Phototoxicity Assessment | Not expected to be phototoxic | [21] |
NOAEL: No Observed Adverse Effect Level
These studies indicate that related short- and medium-chain lactones are not genotoxic and have high NOAELs in repeated-dose oral toxicity studies.[20][21] This robust dataset for analogous compounds provides a strong basis for classifying 5-dodecyldihydro-2(3H)-furanone as a compound with a low risk of systemic toxicity under typical exposure levels.
Future Directions and Therapeutic Applications
The multifaceted biological profile of 5-dodecyldihydro-2(3H)-furanone positions it as a promising scaffold for therapeutic development. Its potential applications are broad and warrant further investigation.
-
Novel Antifungal Agents: With the rise of drug-resistant fungal infections, its potential as a fungicidal agent, particularly against Aspergillus and resistant Candida species, is a high-priority research area.
-
Anti-Virulence Therapeutics: As a putative QS inhibitor, it could be developed as a standalone or adjunctive therapy to disarm pathogenic bacteria and prevent biofilm formation in clinical and industrial settings.
-
Immunotherapy: The potential to activate NK cells suggests applications in oncology and infectious disease, where enhancing innate cytotoxic immunity is beneficial.
-
Biopreservation: Its antimicrobial properties and established safety profile make it an excellent candidate for use as a natural food preservative.[8]
Future research should focus on validating these inferred activities through direct experimental testing, elucidating precise mechanisms of action, and evaluating its efficacy in relevant in vivo models of infection and disease.
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